![molecular formula C20H14FNO2 B14950755 (4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone](/img/structure/B14950755.png)
(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone
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Overview
Description
(4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE is an organofluorine compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorophenyl group and a hydroxylphenyl group connected through a methanone bridge, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification methods, including high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-FLUOROPHENYL)(3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE: Similar structure but with a methoxy group instead of a hydroxyl group.
(4-CHLOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties enhance its potential for various applications in research and industry.
Properties
Molecular Formula |
C20H14FNO2 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-[(4-hydroxyphenyl)methylideneamino]phenyl]methanone |
InChI |
InChI=1S/C20H14FNO2/c21-17-8-6-15(7-9-17)20(24)16-2-1-3-18(12-16)22-13-14-4-10-19(23)11-5-14/h1-13,23H |
InChI Key |
CNILOHBKECTIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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